molecular formula C8H6F2O3 B2796590 2-(2,6-Difluorophenoxy)acetic acid CAS No. 363-45-1

2-(2,6-Difluorophenoxy)acetic acid

Cat. No.: B2796590
CAS No.: 363-45-1
M. Wt: 188.13
InChI Key: OOTAWLNUYMHJOL-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenoxy)acetic acid is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenoxy)acetic acid typically involves the reaction of 2,6-difluoroanisole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide and potassium carbonate are commonly employed.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenoxyacetic acids .

Scientific Research Applications

2-(2,6-Difluorophenoxy)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: It is employed in the investigation of plant hormone signaling pathways and plant growth regulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It acts by modulating the activity of enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to influence plant hormone signaling and growth regulation .

Comparison with Similar Compounds

  • (2,4-Difluorophenoxy)acetic acid
  • (2,6-Dimethylphenoxy)acetic acid
  • (2,6-Dichlorophenoxy)acetic acid

Comparison: 2-(2,6-Difluorophenoxy)acetic acid is unique due to the presence of fluorine atoms at the 2 and 6 positions on the phenoxy ring. This substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs . The fluorine atoms also influence its biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(2,6-difluorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTAWLNUYMHJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-Difluoro-phenol (10.0 g, 92.47 mmol) was dissolved in 15.0 mL of acetone, K2CO3 (7.40 g, 92.47 mmol) and α-bromoacetate (15.44 g, 10.25 mL, 231.18 mmol) were added and the reaction was allowed to reflux overnight. The mixture was filtered through a plug of cotton and the solvent removed in vacuo to give 18.93 g as a colorless oil, 98% yield. 1H NMR (400 MHz, CDCl3): σ 1.26 (t, J=m Hz, 3H), 2.29 (s, 3H), 4.24 (q, J=Hz, 2H), 4.61 (s, 2H), 6.64 (d, J=Hz, 1H), 6.83 (t, J=Hz, 1H), 7.16 (q, J=Hz, 2H) 13C NMR (CDCl3): 169.37, 156.36, 131.13, 127.51, 126.91, 121.63, 111.43, 65.90, 61.41, 16.39, and 14.34. (2,6-Difluoro-phenoxy)-acetic acid ethyl ester (1.66 g) was dissolved in ethanol (10.0 mL), NaOH (2 eqv's) and 5 drops of H2O was added and the reaction stirred at room temperature overnight. The product was filtered and dried to give a white solid, 1.11 g, 64% yield. 1H NMR (400 MHz, d-DMSO): σ 4.84 (s, 2H), 7.31 (m, 1H), 7.46 (m, 1H), 7.93 (m, 1H), 13.19 (s, 1H)
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